- Improved preparation of gentisic acidJournal of the American Chemical Society, 1950, 72, 3292-3,
Cas no 89-55-4 (5-Bromosalicylic acid)
5-Bromosalicylic acid Properties
Names and Identifiers
-
- 5-Bromo-2-hydroxybenzoic acid
- 5-Bromosalicylic acid
- 5-Bromo-2-hydroxy-benzoic acid
- Benzoic acid, 5-bromo-2-hydroxy-
- SALICYLIC ACID, 5-BROMO-
- 2-Hydroxy-5-bromobenzoic acid
- Benzoic acid, 3-bromo-6-hydroxy-
- 5-Bromo-2- hydroxybenzoic acid
- IEJOONSLOGAXNO-UHFFFAOYSA-N
- 6907950MYK
- 5-bromsalicylic acid
- 5-bromosalicyclic acid
- 5-bromosalicylic acid beta
- Oprea1_842232
- 4-
- FS-3149
- s12289
- BBL007983
- AM20041336
- 89-55-4
- NSC-3981
- STK299340
- 5-bromsalicylsyre
- 2-hydroxy-5-bromo-benzoic acid
- 5-bromo-2-hydroxyl benzoic acid
- SCHEMBL129669
- AKOS000120444
- B0895
- AC-22958
- 5-BROMOSALICYLIC ACID [WHO-DD]
- 5-Bromosalicylic acid, technical grade, 90%
- Z104500554
- FT-0620058
- DTXSID9058993
- MFCD00002455
- InChI=1/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11
- 5-Bromo-2-hydroxybenzoicacid
- 4-10-00-00217 (Beilstein Handbook Reference)
- LS-144259
- STR04935
- NSC 3981
- CHEMBL3278558
- C7H5BrO3
- Q27264289
- W-100371
- CS-W008197
- EINECS 201-917-0
- NSC3981
- NSC-52393
- EN300-21511
- UNII-6907950MYK
- AB-016/30008027
- ?5-Bromosalicylic acid
- SY013536
- BRN 2209121
- AI3-22146
- NSC52393
- 5-Bromo-2-hydroxybenzoic acid (ACI)
- Salicylic acid, 5-bromo- (6CI, 8CI)
- NSC 52393
- sodium-salt
- NS00039334
- +Expand
-
- MFCD00002455
- IEJOONSLOGAXNO-UHFFFAOYSA-N
- 1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
- O=C(C1C(O)=CC=C(Br)C=1)O
- 2209121
Computed Properties
- 215.94221g/mol
- 0
- 3.2
- 2
- 3
- 1
- 215.94221g/mol
- 215.94221g/mol
- 57.5Ų
- 11
- 160
- 0
- 0
- 0
- 0
- 0
- 1
- 4
- 0
Experimental Properties
- 1.85290
- 57.53000
- 1.4560 (estimate)
- dissolution
- 338.1 °C at 760 mmHg
- 165.0 to 169.0 deg-C
- 158.3 °C
- White crystals or slightly yellowish needle crystals.
- It is easily soluble in ethanol, ether and hot water, and slightly soluble in cold water.
- Sensitive to light
- 1.7097 (rough estimate)
5-Bromosalicylic acid Security Information
- GHS07
- VO1850000
- 3
- S37/39-S26-S36
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Inert atmosphere,Room Temperature
- 36/37/38
- Warning
- Yes
5-Bromosalicylic acid Customs Data
- 2918290000
-
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
5-Bromosalicylic acid Price
5-Bromosalicylic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Sodium thiosulfate Solvents: Water
- Brominations with Pr4NBr9 as a solid reagent with high reactivity and selectivitySynthesis, 2014, 46(6), 740-747,
Synthetic Circuit 3
- (Bmim)Br3 as a new reagent for regioselective monobromination of phenols and several activated aromatics under solvent-free conditionsChinese Journal of Chemistry, 2005, 23(11), 1537-1540,
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Solvents: Water
- An efficient, rapid, and regioselective bromination of anilines and phenols with 1-butyl-3-methylpyridinium tribromide as a new reagent/solvent under mild conditionsTetrahedron Letters, 2009, 50(9), 1007-1009,
Synthetic Circuit 6
- An efficient regioselective bromination of activated aromatic compounds using 1,4-bis(triphenylphosphonium)butane peroxodisulfateOrganic Chemistry: An Indian Journal, 2012, 8(12), 483-488,
Synthetic Circuit 7
1.2 Reagents: Sodium sulfite Solvents: Water ; 25 °C
- Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromaticsChemical Communications (Cambridge, 2020, 56(77), 11501-11504,
Synthetic Circuit 8
- An elegant and cost-effective method of aromatic bromination using sodium bromide and household bleachRasayan Journal of Chemistry, 2012, 5(2), 183-185,
Synthetic Circuit 9
Synthetic Circuit 10
- A convenient and regioselective oxidative bromination of electron-rich aromatic rings using potassium bromide and benzyltriphenylphosphonium peroxymonosulfate under nearly neutral reaction conditionsTetrahedron Letters, 2007, 48(7), 1255-1259,
Synthetic Circuit 11
Synthetic Circuit 12
- Simple and improved regioselective brominations of aromatic compounds using N-benzyl-N,N-dimethylanilinium peroxodisulfate in the presence of potassium bromide under mild reactions conditionsJournal of the Serbian Chemical Society, 2011, 76(5), 685-692,
Synthetic Circuit 13
- A simple and improved regioselective brominations of aromatic compounds using o-xylylenebis(triphenylphosphonium)peroxodisulfateOrganic Chemistry: An Indian Journal, 2011, 7(5), 305-311,
Synthetic Circuit 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Copper and L-(-)-quebrachitol catalyzed hydroxylation and amination of aryl halides under airTetrahedron Letters, 2020, 61(33),,
Synthetic Circuit 15
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Synthesis, kinetics, and mechanism of bromophenols by N-bromophthalimide in aqueous acetic acidInternational Journal of Chemical Kinetics, 2018, 50(11), 804-812,
Synthetic Circuit 16
Synthetic Circuit 17
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild ConditioniScience, 2020, 23(5),,
Synthetic Circuit 18
- Bromination of some aromatic compounds with potassium bromide in the presence of benzyltriphenylphosphonium peroxodisulfateSynthetic Communications, 2007, 37(2), 323-328,
Synthetic Circuit 19
- Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free ConditionsSynthesis and Reactivity in Inorganic, 2016, 46(6), 832-837,
Synthetic Circuit 20
- Palladium-catalyzed ortho-C-H hydroxylation of benzoic acidsTetrahedron Letters, 2021, 84,,
5-Bromosalicylic acid Raw materials
5-Bromosalicylic acid Preparation Products
5-Bromosalicylic acid Suppliers
5-Bromosalicylic acid Related Literature
-
Xiaolong Xu,Yuanyuan Zhao,Xiangdong Xue,Shuaidong Huo,Fei Chen,Guozhang Zou,Xing-Jie Liang J. Mater. Chem. A 2014 2 3528
-
Xia Guo,Xiaotong Li,Shufang Kou,Xianfeng Yang,Xi Hu,Daishun Ling,Jian Yang J. Mater. Chem. A 2018 6 7364
-
Weiwei Zou,Hao Xie,Yang Ye,Weihai Ni RSC Adv. 2019 9 16028
-
Ming-Ming Chen,Cong-Hui Xu,Wei Zhao,Hong-Yuan Chen,Jing-Juan Xu Chem. Commun. 2020 56 3413
-
Wei Xiong,Romiza Mazid,Lim Wei Yap,Xinyong Li,Wenlong Cheng Nanoscale 2014 6 14388
-
Cyrille Hamon,Claire Goldmann,Doru Constantin Nanoscale 2018 10 18362
-
Wei Xiong,Romiza Mazid,Lim Wei Yap,Xinyong Li,Wenlong Cheng Nanoscale 2014 6 14388
-
Shiwen Liu,Meiyun Lv,Daoan Xiao,Xiaogang Li,Xiuling Zhou,Mengping Guo Org. Biomol. Chem. 2014 12 4511
-
Qianqian Ni,Zhaogang Teng,Meng Dang,Ying Tian,Yunlei Zhang,Peng Huang,Xiaodan Su,Nan Lu,Zhenlu Yang,Wei Tian,Shouju Wang,Wenfei Liu,Yuxia Tang,Guangming Lu,Longjiang Zhang Nanoscale 2017 9 1466
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De-Xiu Wu,Wen-Cheng Huang,Zi-Fan Liang,Wen-Long Wang,Tao Xiang,Gang Wang,Ye Du,Qian-Yuan Wu Environ. Sci.: Water Res. Technol. 2022 8 1619
89-55-4 (5-Bromosalicylic acid) Related Products
- 87-22-9(Phenylethyl salicylate)
- 83-40-9(3-Methylsalicylic acid)
- 65-49-6(4-Aminosalicylic acid)
- 69-72-7(Salicylic acid)
- 83-30-7(2,4,6-Trihydroxybenzoic acid)
- 50-78-2(Aspirin)
- 50-85-1(Ethyl 2-hydroxy-4-methylbenzoate)
- 87-20-7(Isopentyl 2-hydroxybenzoate)
- 87-19-4(Isobutyl 2-hydroxybenzoate)
- 86-48-6(1-Hydroxy-2-naphthoic acid)